![molecular formula C21H16N6O3 B344346 1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione](/img/structure/B344346.png)
1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione is a complex heterocyclic compound. It features a unique structure with multiple nitrogen atoms and a fused ring system, making it an interesting subject for chemical research. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione typically involves multi-step reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions that may involve catalysts and specific temperature controls .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Phenyl-3-benzoyl-5,7-dimethyl-1H-imidazole: Shares a similar core structure but differs in the arrangement of nitrogen atoms.
1-Phenyl-3-benzoyl-5,7-dimethyl-1H-pyrazole: Another related compound with a different ring system.
Uniqueness: 1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione is unique due to its specific arrangement of nitrogen atoms and fused ring system, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C21H16N6O3 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
1-benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione |
InChI |
InChI=1S/C21H16N6O3/c1-24-17-15(19(29)25(2)21(24)30)26-18(16(28)13-9-5-3-6-10-13)23-27(20(26)22-17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
YUYJYJPJAXUYNJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=NN(C3=N2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N3C(=NN(C3=N2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


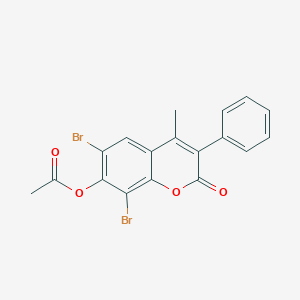
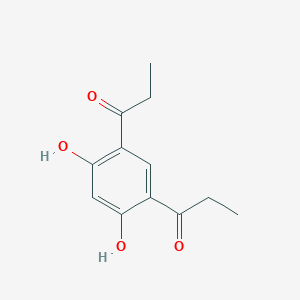
![1-[2,4-Dihydroxy-3-(3-methyl-2-butenyl)phenyl]-2-phenylethanone](/img/structure/B344267.png)
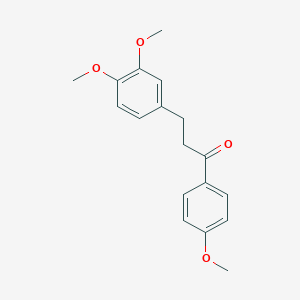
![3,5-dimethoxy-2,8-dimethyl-8,9-dihydro-4H-furo[2,3-h]chromen-4-one](/img/structure/B344275.png)
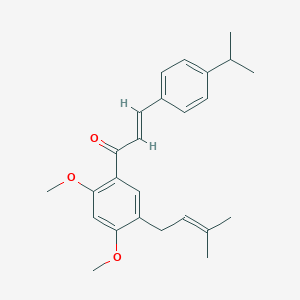
![1-[2,4-Dimethoxy-5-(3-methyl-2-butenyl)phenyl]-3-(2,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B344277.png)
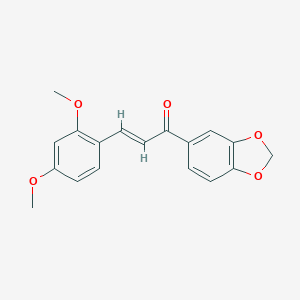
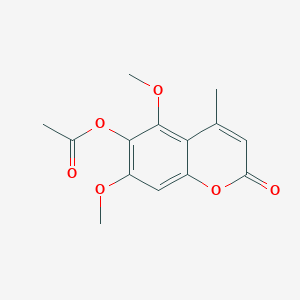
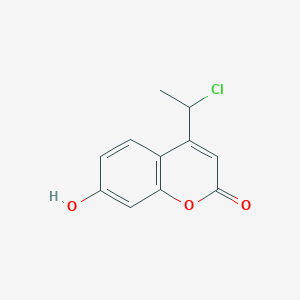
![2-Acetyl-3,5-bis{[(4-methylphenyl)sulfonyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B344284.png)
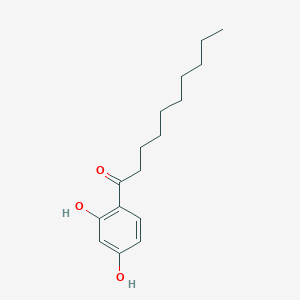
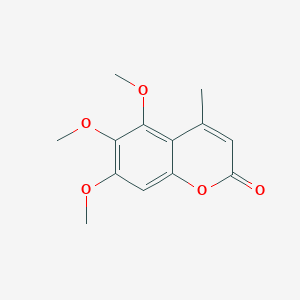
![[2-Phenyl-5-(p-tolyl)-2H-pyrazol-3-yl]acetonitrile](/img/structure/B344290.png)
